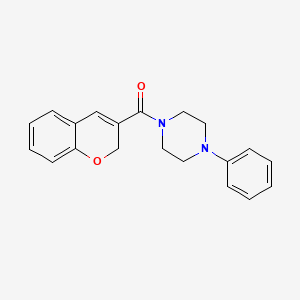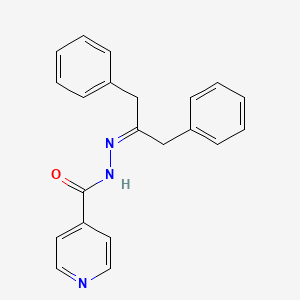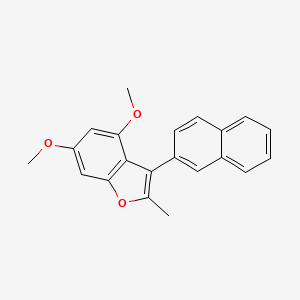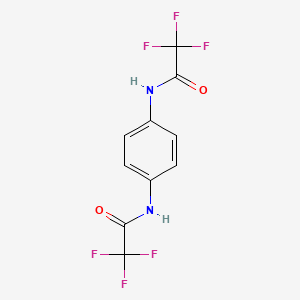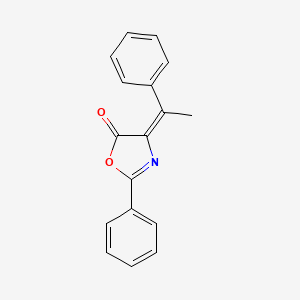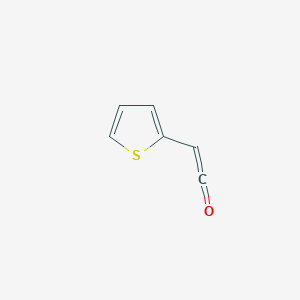
2-(Thiophen-2-yl)ethen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thienylketene is an organic compound characterized by the presence of a thiophene ring attached to a ketene functional group The molecular structure of 2-Thienylketene is represented as C(_4)H(_3)S-CH=C=O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Thienylketene can be synthesized through several methods, including the Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds. This method involves the photochemical or thermal decomposition of diazo compounds to generate ketenes . Another common method is the dehalogenation of α-halo ketones using zinc .
Industrial Production Methods: Industrial production of 2-Thienylketene typically involves the dehydration of thiophene-2-carboxylic acid derivatives under controlled conditions. This process often employs strong dehydrating agents such as phosphorus pentachloride or thionyl chloride .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thienylketene undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Acylation Reactions: It reacts with alcohols and amines to form esters and amides, respectively.
Dimerization: 2-Thienylketene can dimerize to form diketene derivatives.
Common Reagents and Conditions:
Cycloaddition: Typically requires alkenes and can be catalyzed by Lewis acids.
Acylation: Involves alcohols or amines, often under mild conditions without the need for catalysts.
Dimerization: Occurs spontaneously under ambient conditions.
Major Products:
Cyclobutanones: Formed from cycloaddition reactions.
Esters and Amides: Result from acylation reactions.
Diketene Derivatives: Produced through dimerization.
Applications De Recherche Scientifique
2-Thienylketene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Thienylketene involves its high reactivity due to the presence of the ketene functional group. This reactivity allows it to participate in various addition and cycloaddition reactions. The molecular targets and pathways involved include:
Nucleophilic Addition: The ketene group reacts with nucleophiles such as alcohols and amines.
Cycloaddition: The compound undergoes [2+2] cycloaddition with alkenes, forming cyclobutanones.
Comparaison Avec Des Composés Similaires
Thioketene: Analogous to 2-Thienylketene but with a sulfur atom replacing the oxygen in the ketene group.
Furylketene: Similar structure but with a furan ring instead of a thiophene ring.
Aldoketenes and Ketoketenes: General classes of ketenes with varying substituents.
Uniqueness: 2-Thienylketene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other ketenes. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
929051-08-1 |
|---|---|
Formule moléculaire |
C6H4OS |
Poids moléculaire |
124.16 g/mol |
InChI |
InChI=1S/C6H4OS/c7-4-3-6-2-1-5-8-6/h1-3,5H |
Clé InChI |
TZXIHQAQYHUEJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
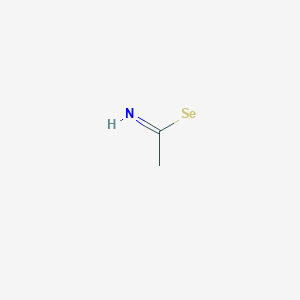
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)
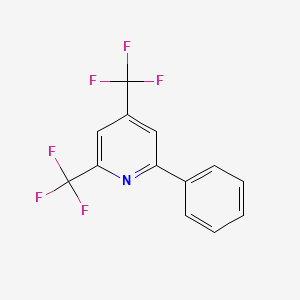
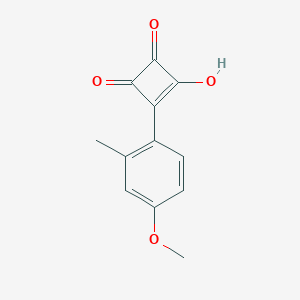
![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
